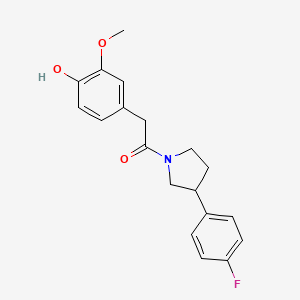

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a complex organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxy-methoxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

Attachment of the Ethanone Moiety: The ethanone moiety is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : Achieved through cyclization involving an amine and a dihalide.

- Substitution with Fluorophenyl Group : Introduced via nucleophilic substitution using a fluorinated benzene derivative.

- Attachment of the Ethanone Moiety : Accomplished through Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst.

The compound's molecular formula is C22H24FNO3, with a molecular weight of approximately 366.44 g/mol. Its structure includes a pyrrolidinyl moiety and a hydroxy-methoxyphenyl group, contributing to its biological activity.

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Its structural features suggest potential as a therapeutic agent targeting specific receptors involved in neurotransmission.

- Preliminary studies indicate that it may act as an inhibitor of certain enzymes linked to cancer progression, highlighting its potential in oncology.

-

Biological Research :

- Utilized as a probe to study receptor-ligand interactions, it helps elucidate signal transduction pathways within cellular systems. This application is crucial for understanding complex biological processes and developing targeted therapies.

- The compound's interaction with various biological targets can provide insights into its role in modulating physiological responses, making it valuable for research in pharmacology and biochemistry.

-

Industrial Applications :

- There is potential for this compound to serve as an intermediate in organic synthesis, particularly in the development of advanced materials and pharmaceuticals. Its unique chemical structure may facilitate the creation of novel compounds with desirable properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic effects:

- Neurological Studies : Research indicates that compounds similar to 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Cancer Research : Investigations into enzyme inhibition have shown promise in reducing tumor growth in preclinical models, suggesting a pathway for future drug development targeting cancer metabolism.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxy-methoxyphenyl ethanone moiety contributes to its overall pharmacokinetic properties. The compound may modulate signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

1-(3-(4-Methylphenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, binding affinity, and metabolic stability compared to its analogs.

Biological Activity

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18FN5O2

- Molecular Weight : 365.37 g/mol

- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for structural analysis.

Biological Activity Overview

The compound exhibits several biological activities, including:

-

Anticancer Activity

- Research indicates that derivatives of similar structures have shown significant anticancer properties. For instance, phenolic compounds like 4-hydroxy-3-methoxyphenyl derivatives are known for their cytotoxic effects against various cancer cell lines, including breast and colon cancers .

- The presence of the 4-fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy in targeting cancer cells.

- Antioxidant Properties

- Neuroprotective Effects

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation and mitochondrial dysfunction .

Case Studies

-

Study on Anticancer Activity :

- A study examining a series of phenolic compounds demonstrated that those with a methoxy group exhibited enhanced cytotoxicity against A431 (epidermoid carcinoma) cells, with IC50 values significantly lower than standard treatments like doxorubicin . This suggests that the methoxy substitution in our compound could similarly enhance anticancer efficacy.

- Antioxidant Activity Assessment :

Data Table: Biological Activities Comparison

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c1-24-18-10-13(2-7-17(18)22)11-19(23)21-9-8-15(12-21)14-3-5-16(20)6-4-14/h2-7,10,15,22H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPVIIPEFFDBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.